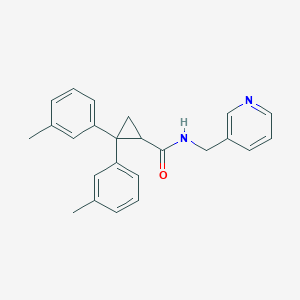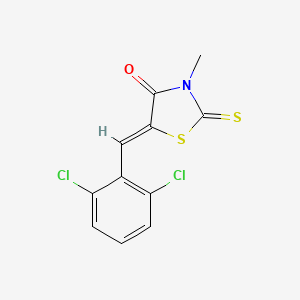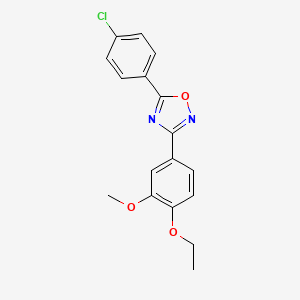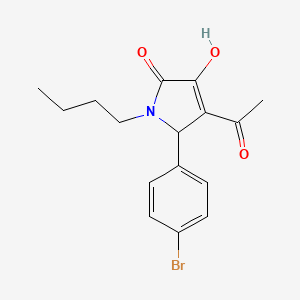
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide, also known as BMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPC is a cyclopropane-containing compound that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.
Mecanismo De Acción
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide works by binding to a specific protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins necessary for cancer cell survival. By inhibiting Hsp90, 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high selectivity towards cancer cells and low toxicity. However, its synthesis method can be complex and time-consuming, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide research, including the development of new cancer therapies based on 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide, the optimization of its synthesis method, and the investigation of its potential applications in other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action of 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide and its potential side effects.
Métodos De Síntesis
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 3-methylbenzylamine with 3-bromopyridine to form 3-(3-methylbenzyl)pyridine, followed by a cyclization reaction with cyclopropanecarbonyl chloride to yield 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide. This synthesis method has been optimized and improved over the years to increase the yield and purity of 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide works by targeting specific proteins involved in cancer cell proliferation and survival, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2,2-bis(3-methylphenyl)-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-17-6-3-9-20(12-17)24(21-10-4-7-18(2)13-21)14-22(24)23(27)26-16-19-8-5-11-25-15-19/h3-13,15,22H,14,16H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXQEJGRBXFYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NCC3=CN=CC=C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5626578 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
![5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4959341.png)

![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4959350.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4959357.png)
![2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4959361.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)



![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)

![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)